molecular formula HfCl4<br>Cl4Hf B085390 Hafnium tetrachloride CAS No. 13499-05-3

Hafnium tetrachloride

Cat. No. B085390
CAS RN: 13499-05-3
M. Wt: 320.3 g/mol
InChI Key: PDPJQWYGJJBYLF-UHFFFAOYSA-J
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Description

Synthesis Analysis

Hafnium tetrachloride can be synthesized through various methods, including the direct chlorination of hafnium metal. It also forms as a product in reactions involving hafnium and other chlorides, as demonstrated in studies where silyl anions react with this compound to form [tris(trimethylsilyl)silyl]trichlorohafnium complexes (Frank, Baumgartner, & Marschner, 2002).

Molecular Structure Analysis

The molecular structure of this compound includes hafnium at the center surrounded by four chlorine atoms in a tetrahedral arrangement. Studies on related hafnium complexes provide insights into the coordination and electronic structure of hafnium compounds, such as hafnium alkylidene complexes (Fryzuk, Duval, Patrick, & Rettig, 2001).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including the formation of hafnium-based complexes and catalysts for organic transformations. For example, it catalyzes the acetalization of carbonyl compounds, demonstrating its utility in synthetic organic chemistry (Bonilla-Landa, López-Hernández, Barrera-Méndez, Salas, & Olivares-Romero, 2019).

Physical Properties Analysis

The physical properties of this compound, such as its melting and boiling points, solubility in various solvents, and volatility, are crucial for its handling and application in different chemical processes. Its solid-state structure and behavior in solutions have been studied through techniques like X-ray crystallography and spectroscopy (Hagfeldt, Kessler, & Persson, 2004).

Chemical Properties Analysis

This compound's chemical properties, including reactivity with various organic and inorganic compounds, its role as a precursor for the synthesis of hafnium-based materials, and its use in catalysis, are well-documented. Its involvement in the synthesis of hafnium nanomaterials by alkali metal reduction illustrates its reactivity and potential for creating advanced materials (Purdy, Sorber, Epshteyn, Pettigrew, & Miller, 2011).

Scientific Research Applications

  • Atomic Layer Deposition (ALD) of Hafnium-based Dielectrics : Hafnium tetrachloride is a commonly used precursor for the ALD of HfO2 and hafnium silicate (HfSiO4), materials important in semiconductor technology. Chlorine residue from HfCl4 in these processes influences the electrical properties of the dielectrics, such as fixed charge states and band gap modifications (Sun et al., 2007); (Sun et al., 2008).

  • Electrochemical Applications : The electrochemical reduction of HfCl4 in molten NaCl-KCl has been studied, showing its potential in electrolytic processes for producing metallic hafnium (Poinso et al., 1993).

  • Chemical Reactions with Silyl Anions : HfCl4 reacts with silyl anions to form complexes, which is significant in the field of organometallic chemistry (Frank et al., 2002).

  • Nonvolatile Memory Device Applications : Hafnium oxide films grown using HfCl4 show promising resistive switching characteristics, making them suitable for nonvolatile memory devices (Lee et al., 2008).

  • Hafnia and Hafnia-toughened Ceramics : Hafnia (HfO2) and Hf-based materials, derived from HfCl4, are significant in the nuclear industry due to their high neutron absorption coefficient. Research into HfO2-toughened ceramics shows potential for high-temperature applications (Wang et al., 1992).

  • Hafnium Extraction Studies : Studies on the extraction of hafnium from acidic chloride solutions using Cyanex 923, a process involving HfCl4, highlight its significance in metallurgical processes (El-Ammouri & Distin, 1996).

  • Catalytic Applications : HfCl4 has been used as a catalyst in organic synthesis, demonstrating efficiency in the acetalization of carbonyl compounds, which is significant in chemical synthesis (Bonilla-Landa et al., 2019).

  • Nanomaterial Synthesis : HfCl4 reduction in organic solvents leads to the formation of hafnium nanomaterials, which is important in nanotechnology (Purdy et al., 2011).

Safety and Hazards

Hafnium tetrachloride causes severe skin burns and eye damage . It is recommended to not breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Wearing protective gloves, protective clothing, eye protection, and face protection is advised .

Future Directions

The demand for hafnium is driven by the aerospace and electronic industries. As growth accelerates after the pandemic, shortages have been created, leading to a 400% surge in hafnium’s price .

properties

IUPAC Name

tetrachlorohafnium
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InChI

InChI=1S/4ClH.Hf/h4*1H;/q;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PDPJQWYGJJBYLF-UHFFFAOYSA-J
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Canonical SMILES

Cl[Hf](Cl)(Cl)Cl
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Molecular Formula

HfCl4, Cl4Hf
Record name Hafnium(IV) chloride
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Molecular Weight

320.3 g/mol
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Physical Description

Dry Powder, Powder; [Sigma-Aldrich MSDS]
Record name Hafnium chloride (HfCl4), (T-4)-
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CAS RN

13499-05-3, 37230-84-5
Record name Hafnium tetrachloride
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Q & A

Q1: What is the molecular formula and weight of hafnium tetrachloride?

A1: this compound is represented by the molecular formula HfCl4 and has a molecular weight of 320.30 g/mol.

Q2: How is this compound typically prepared?

A2: HfCl4 is commonly synthesized through the chlorination of hafnium oxide (HfO2) in the presence of carbon at elevated temperatures (around 750 °C) []. This method enables the production of substantial quantities of HfCl4 while effectively separating it from zirconium tetrachloride (ZrCl4), which often coexists in natural sources []. Another method involves reacting this compound with trifluoromethanesulfonic acid at 50°C for 68 hours under argon [].

Q3: What is the density of this compound in its vapor and liquid states?

A3: Research has shown that this compound exhibits temperature maximums for direct rectification in its pure form. This characteristic allowed for the determination of its density in both vapor and liquid states [].

Q4: What are some spectroscopic techniques used to characterize this compound and its complexes?

A4: Various spectroscopic techniques are employed to analyze HfCl4 and its derivatives. Infrared (IR) spectroscopy helps identify metal-halogen vibrational frequencies, providing insights into the coordination environment of hafnium in complexes []. Nuclear magnetic resonance (NMR) spectroscopy, particularly 35Cl NMR, aids in understanding the structure and composition of HfCl4-based ionic liquids []. Additionally, 13C NMR spectroscopy is used to analyze the structure of hafnium trifluoromethanesulfonate [].

Q5: What is the primary use of this compound?

A5: HfCl4 is primarily used as a precursor in the production of hafnium metal through processes like the Kroll process []. This process involves reducing HfCl4 with magnesium to obtain high-purity hafnium metal.

Q6: How is this compound employed in atomic layer deposition (ALD)?

A6: HfCl4 serves as a precursor in ALD for creating thin films of hafnium dioxide (HfO2) [, ]. This application is particularly vital in microelectronics for fabricating high-k dielectric layers in transistors and other semiconductor devices [, ]. The choice of oxygen source in this process significantly affects the properties of the deposited HfO2 film. For example, using water as the oxygen source with HfCl4 results in smoother and denser HfO2 films compared to using ozone with tetrakis[ethylmethylaminohafnium] (TEMAHf) [].

Q7: Can you elaborate on the use of this compound in synthesizing hafnium carbide (HfC)?

A7: HfCl4 is used in the chemical vapor deposition (CVD) of HfC, a refractory ceramic material with extreme hardness and high-temperature stability []. In this process, HfCl4 reacts with methane (CH4) and hydrogen (H2) at high temperatures to deposit HfC layers onto substrates like carbon fiber reinforced carbon (CFC) and carbon fiber reinforced silicon carbide (C/SiC) [].

Q8: How does this compound contribute to the synthesis of hafnium nitride (HfN)?

A8: Similar to HfC, HfN is also synthesized through CVD using HfCl4 as a precursor []. In this case, nitrogen gas (N2) is used instead of methane, and the reaction can occur at lower temperatures compared to HfC deposition [].

Q9: Are there any other notable applications of this compound?

A9: Beyond its use in material science, HfCl4 also finds applications in organic synthesis. It acts as a Lewis acid catalyst, facilitating reactions like the Strecker reaction for synthesizing α-aminonitriles []. These compounds are essential building blocks in the preparation of various pharmaceuticals and other fine chemicals.

Q10: Why is separating hafnium from zirconium crucial, and how does this compound play a role in this process?

A10: Hafnium and zirconium naturally occur together and exhibit very similar chemical properties, making their separation challenging yet crucial for nuclear applications. Hafnium possesses a high neutron capture cross-section, making it unsuitable for nuclear reactors where neutron transparency is essential. Zirconium, conversely, has a low neutron capture cross-section and excellent corrosion resistance, making it ideal for nuclear reactor components. Therefore, separating these two elements is critical for producing reactor-grade zirconium.

  • Extractive Distillation: This method utilizes a molten salt mixture, typically NaCl-KCl, as a solvent to preferentially absorb ZrCl4, allowing for the separation of HfCl4 [, , ]. This technique is considered environmentally benign due to its relatively low operating temperatures and pressure [].
  • Selective Reduction: This approach exploits the subtle differences in the stability of lower valence hafnium and zirconium chlorides []. Aluminum reduction of mixed tetrachlorides at specific temperatures (300-400°C) yields less volatile lower zirconium chlorides while leaving this compound largely unchanged, thereby enabling separation [].

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